molecular formula C10H12BrNOS B12996324 N-(5-Bromo-2-methoxyphenyl)thietan-3-amine

N-(5-Bromo-2-methoxyphenyl)thietan-3-amine

Cat. No.: B12996324
M. Wt: 274.18 g/mol
InChI Key: DZCSRBHQIUBDII-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-methoxyphenyl)thietan-3-amine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a thietan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-methoxyphenyl)thietan-3-amine typically involves the reaction of 5-bromo-2-methoxyaniline with a thietane derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-methoxyphenyl)thietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a dehalogenated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated amines.

    Substitution: Azides, nitriles, and other substituted derivatives.

Scientific Research Applications

N-(5-Bromo-2-methoxyphenyl)thietan-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-methoxyphenyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-hydroxyphenyl)thietan-3-amine
  • N-(5-Bromo-2-methylphenyl)thietan-3-amine
  • N-(5-Bromo-2-ethoxyphenyl)thietan-3-amine

Uniqueness

N-(5-Bromo-2-methoxyphenyl)thietan-3-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

N-(5-bromo-2-methoxyphenyl)thietan-3-amine

InChI

InChI=1S/C10H12BrNOS/c1-13-10-3-2-7(11)4-9(10)12-8-5-14-6-8/h2-4,8,12H,5-6H2,1H3

InChI Key

DZCSRBHQIUBDII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)NC2CSC2

Origin of Product

United States

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